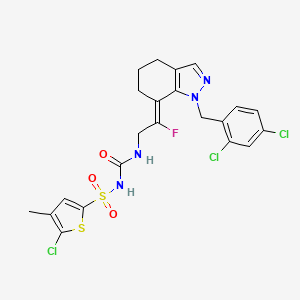
EP3 antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EP3 antagonist 4 is a compound that acts as an antagonist to the E-prostanoid 3 (EP3) receptor. This receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes such as inflammation, pain perception, and vascular functions . This compound has shown potential in research related to diabetes and cellular dysfunction .
准备方法
The synthesis of EP3 antagonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the use of acylsulfonamide-based compounds, which are then modified to achieve the desired antagonist properties . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
化学反应分析
EP3 antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
EP3 antagonist 4 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and functions of prostaglandin receptors. In biology, it helps in understanding the role of EP3 receptors in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as diabetes, inflammation, and cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EP3 receptors .
作用机制
The mechanism of action of EP3 antagonist 4 involves its binding to the EP3 receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are normally activated by prostaglandin E2. The molecular targets of this compound include the EP3 receptor itself and the associated G-proteins that mediate the receptor’s effects. By blocking these pathways, this compound can modulate various physiological responses such as inflammation and pain perception .
相似化合物的比较
EP3 antagonist 4 is unique in its high affinity and selectivity for the EP3 receptor. Similar compounds include other EP3 antagonists such as DG-041 and ONO-AE3-240, which also target the EP3 receptor but may differ in their potency and pharmacokinetic properties . Additionally, other prostaglandin receptor antagonists, such as those targeting EP1, EP2, and EP4 receptors, can be compared to this compound in terms of their receptor specificity and therapeutic applications .
属性
分子式 |
C22H20Cl3FN4O3S2 |
|---|---|
分子量 |
577.9 g/mol |
IUPAC 名称 |
1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |
InChI |
InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |
InChI 键 |
FYUOIRIANAUUOH-VLGSPTGOSA-N |
手性 SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |
规范 SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


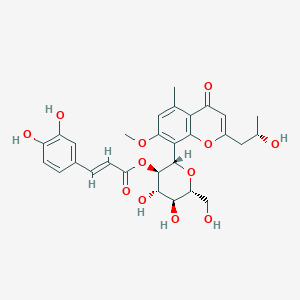
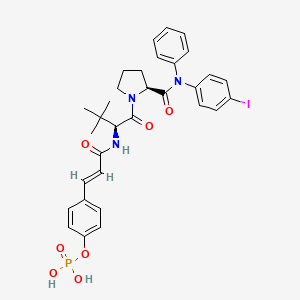

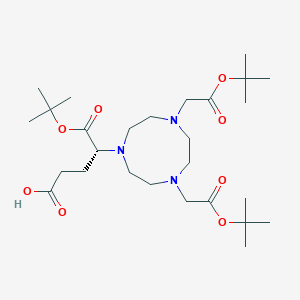
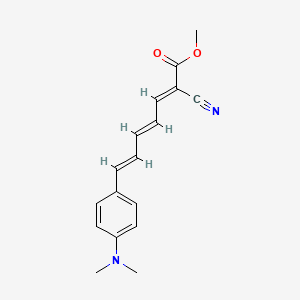
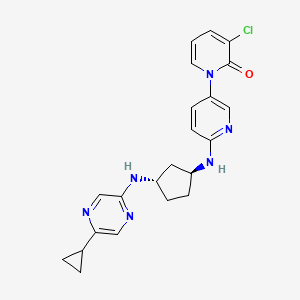
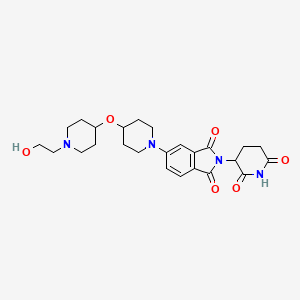
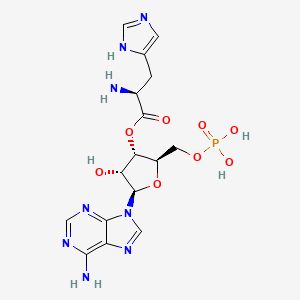
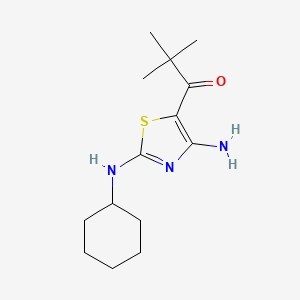
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
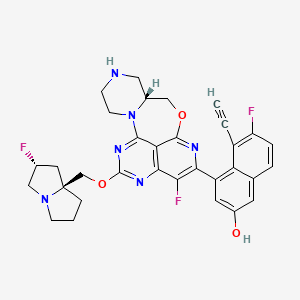
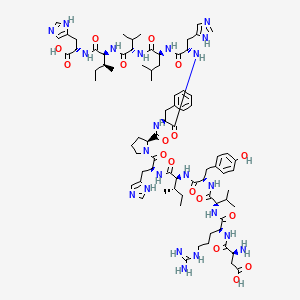
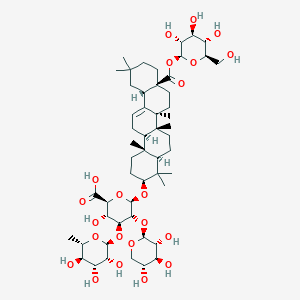
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
